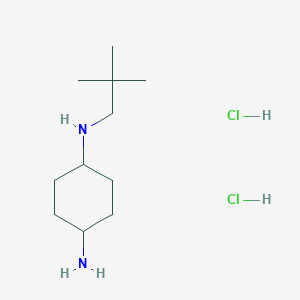
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and oxetane rings. These heterocyclic structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoroacetic acid adds to the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and azetidine derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine or oxetane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include functionalized azetidine and oxetane derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets through its azetidine and oxetane rings. These rings can form stable complexes with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine derivatives: Compounds like N-Boc-azetidin-3-one and azetidine-3-carboxylic acid share similar structural features and reactivity.
Oxetane derivatives: Oxetan-3-one and oxetane-3-carboxylic acid are structurally related compounds with comparable chemical properties.
Uniqueness
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine is unique due to the combination of azetidine and oxetane rings in a single molecule, which imparts distinct reactivity and stability. The presence of trifluoroacetic acid further enhances its chemical properties, making it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNNWQCEXFBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}phenol](/img/structure/B2804561.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2804564.png)
![5-bromo-N-[5-(5-bromothiophene-2-amido)naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2804572.png)
![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)

![N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2804577.png)
![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)


